molecular formula C11H16N2O2 B1376218 2-(propan-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylic acid CAS No. 1004620-22-7

2-(propan-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylic acid

Cat. No.: B1376218
CAS No.: 1004620-22-7
M. Wt: 208.26 g/mol
InChI Key: MJAHJHYFXIFVHK-UHFFFAOYSA-N
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Description

2-(propan-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylic acid is a chemical compound that belongs to the class of benzodiazole derivatives Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propan-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an isopropyl-substituted amine with a suitable carboxylic acid derivative, followed by cyclization to form the benzodiazole ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures that the compound meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

2-(propan-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzodiazole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzodiazole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated benzodiazole derivatives, while reduction can produce fully reduced benzodiazole compounds.

Scientific Research Applications

2-(propan-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(propan-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Other benzodiazole derivatives with similar structures and properties.

    Isopropyl-Substituted Compounds: Compounds with isopropyl groups that exhibit similar chemical behavior.

Uniqueness

2-(propan-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylic acid is unique due to its specific substitution pattern and the resulting biological activities. Its combination of a benzodiazole core with an isopropyl group and a carboxylic acid moiety gives it distinct properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

2-propan-2-yl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-6(2)10-12-8-4-3-7(11(14)15)5-9(8)13-10/h6-7H,3-5H2,1-2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAHJHYFXIFVHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(N1)CC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(propan-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylic acid
Reactant of Route 2
2-(propan-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylic acid
Reactant of Route 3
2-(propan-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylic acid
Reactant of Route 4
2-(propan-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylic acid
Reactant of Route 5
2-(propan-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylic acid
Reactant of Route 6
2-(propan-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylic acid

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